3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide
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Overview
Description
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide is an organic compound with the molecular formula C14H17NO3 It is a derivative of benzoic acid and is characterized by the presence of a cyclopentylcarbonyl group and a methyl group attached to the benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide typically involves the reaction of 4-methylbenzoic acid with cyclopentyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the desired product. The reaction can be represented as follows:
4-Methylbenzoic acid+Cyclopentyl isocyanate→this compound
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors. The process includes precise control of temperature, pressure, and reaction time to ensure high yield and purity of the final product. The use of advanced purification techniques, such as recrystallization and chromatography, is also common to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-[(Cyclopentylcarbonyl)amino]-4-methylbenzoic acid
- 4-Methylbenzoic acid
- Cyclopentyl isocyanate
Uniqueness
3-[(Cyclopentylcarbonyl)amino]-4-methylbenzamide is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopentylcarbonyl group and a methyl group attached to the benzamide structure differentiates it from other similar compounds, making it valuable for specialized applications in research and industry.
Properties
CAS No. |
435291-04-6 |
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Molecular Formula |
C14H18N2O2 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
3-(cyclopentanecarbonylamino)-4-methylbenzamide |
InChI |
InChI=1S/C14H18N2O2/c1-9-6-7-11(13(15)17)8-12(9)16-14(18)10-4-2-3-5-10/h6-8,10H,2-5H2,1H3,(H2,15,17)(H,16,18) |
InChI Key |
ZFVWEJOOKBOBBO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)N)NC(=O)C2CCCC2 |
Origin of Product |
United States |
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